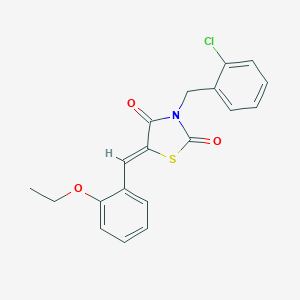
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBET belongs to the class of thiazolidinedione compounds that exhibit a wide range of biological activities. In
作用機序
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological activities by modulating various signaling pathways. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and regulate lipid metabolism. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to reduce inflammation and improve insulin sensitivity. In addition, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective and cardioprotective effects.
実験室実験の利点と制限
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione analogs. Another area of research is the investigation of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione's potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione needs to be further elucidated to fully understand its biological activities. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione in animals and humans.
Conclusion:
In conclusion, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a promising synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, more research is needed to fully understand its mechanism of action and safety profile. With further research, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has the potential to become a valuable therapeutic agent in the future.
合成法
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 2-ethoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then purified using column chromatography to obtain pure (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. The yield of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is typically around 70%.
科学的研究の応用
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
特性
製品名 |
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C19H16ClNO3S |
分子量 |
373.9 g/mol |
IUPAC名 |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-24-16-10-6-4-7-13(16)11-17-18(22)21(19(23)25-17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3/b17-11- |
InChIキー |
GDUBEXADVWUMFF-BOPFTXTBSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
正規SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)
![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)